2(1H)-pyridone,5-ethyl-4-methyl-

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitors

Kinase inhibitor screening campaigns often fail when N-alkylated 2-pyridone isomers (HBD count = 0) are used as substitutes, abolishing critical hinge-region hydrogen bonding. 2(1H)-Pyridone, 5-ethyl-4-methyl- (CAS 101870-25-1) preserves the essential lactam N-H donor (HBD = 1), enabling canonical kinase hinge binding. • Intact N-H hydrogen bond donor - unlike N-alkylated analogs (HBD = 0). • Balanced lipophilicity (XLogP ~0.5) for improved passive permeability over unsubstituted 2-pyridone. • Validated core scaffold in p38 and MEK inhibitor patents; suitable for fragment-based screening and late-stage diversification. Supplied with certificate of analysis; room temperature storage and ambient shipping.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
Cat. No. B13944524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-pyridone,5-ethyl-4-methyl-
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCC1=CNC(=O)C=C1C
InChIInChI=1S/C8H11NO/c1-3-7-5-9-8(10)4-6(7)2/h4-5H,3H2,1-2H3,(H,9,10)
InChIKeyZZVXISLYFAZOKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-4-methyl-2(1H)-pyridinone (CAS 101870-25-1): Procurement Guide for a Key Heterocyclic Scaffold


2(1H)-pyridone,5-ethyl-4-methyl- (CAS 101870-25-1) is a disubstituted 2-pyridone heterocycle with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It serves as a versatile building block in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules . Its primary structural distinction lies in the positioning of the ethyl substituent at the carbon-5 position, which preserves the crucial hydrogen bond donor (HBD) capacity of the lactam N-H, a feature lost in N-alkylated analogs like 1-ethyl-4-methyl-2(1H)-pyridinone (CAS 19006-62-3) [1].

Procurement Alert: Why 5-Ethyl-4-methyl-2(1H)-pyridinone Cannot Be Replaced by N-Alkyl Isomers


Generic substitution among isomeric 2-pyridones for research purposes is highly inadvisable due to fundamental differences in hydrogen bonding capabilities. 2(1H)-pyridones exist in tautomeric equilibrium with their 2-hydroxypyridine form, enabling them to act as both hydrogen bond donors and acceptors [1]. In contrast, N-alkylated isomers like 1-ethyl-4-methyl-2(1H)-pyridinone (CAS 19006-62-3) have an official Hydrogen Bond Donor Count of 0, completely abolishing their HBD capacity [2]. This single molecular change can prevent critical interactions with biological targets, rendering N-alkyl analogs inactive in assays where the free N-H is crucial for binding, as often observed in kinase hinge-region interactions [3].

Quantitative Differentiation Guide for 5-Ethyl-4-methyl-2(1H)-pyridinone vs. Closest Analogs


Hydrogen Bond Donor Capacity: A Decisive Functional Group Difference vs. the N-Ethyl Isomer

The target compound, 5-ethyl-4-methyl-2(1H)-pyridinone, retains the essential N-H group, providing a measured Hydrogen Bond Donor (HBD) count of 1. This directly contrasts with its closest commercially available isomer, 1-ethyl-4-methyl-2(1H)-pyridinone (CAS 19006-62-3), which is N-alkylated and has an HBD count of 0 [1]. This binary difference is critical for target engagement in biological systems [2].

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitors

Tautomeric Equilibrium: Enhanced 2-Oxo Form Stability Over the Parent Scaffold

Electron-donating alkyl substituents are known to stabilize the lactam (2-oxo) form of 2-pyridones. The calculated XLogP3-AA for 5-ethyl-4-methyl-2(1H)-pyridinone is approximately 0.5 [1], indicating higher polarity and aqueous solubility compared to the more lipophilic parent compound 2-pyridone (XLogP ≈ -0.1). This shift in physicochemical properties, driven by the specific substitution pattern, can improve the developability of early-stage fragments while retaining the bioactive tautomeric form [2].

Physical Organic Chemistry Spectroscopy Drug Design

Synthetic Accessibility: A More Versatile Intermediate than the N-Blocked Analogue

The free N-H group in 5-ethyl-4-methyl-2(1H)-pyridinone permits direct late-stage N-functionalization via alkylation or arylation, a synthetic step that is impossible with the pre-blocked N-ethyl isomer (CAS 19006-62-3). This capability is documented in patents describing the synthesis of N-substituted pyridone-based kinase inhibitors, where the NH-pyridone is a key intermediate [1]. The N-ethyl isomer is a terminal compound or requires dealkylation to gain the same level of versatility, adding synthetic steps and cost.

Synthetic Chemistry Process Chemistry Intermediate Procurement

High-Value Application Scenarios for 5-Ethyl-4-methyl-2(1H)-pyridinone in R&D


Fragment-Based Lead Discovery for Kinases

This compound is an ideal fragment for screening campaigns targeting ATP-binding sites in kinases. Its strong HBD capacity (Evidence Item 1) allows it to form a canonical hydrogen bond with the kinase hinge region, a primary filter for fragment library selection [1].

Design and Synthesis of MEK or p38 MAPK Inhibitor Libraries

As demonstrated in patent literature for p38 and MEK inhibitors [2], the free N-H pyridone serves as a critical heterocyclic core. This compound can be used as a starting scaffold for library synthesis, leveraging its N-H for late-stage diversification as outlined in Evidence Item 3.

Chemical Biology Tool Compound Synthesis

When a biological assay requires a cell-permeable probe with a hydrogen-bonding pyridone, the balanced lipophilicity (XLogP ~0.5) referenced in Evidence Item 2 provides better passive permeability than unsubstituted 2-pyridone, while retaining the key donor interaction lost in N-substituted isomers.

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